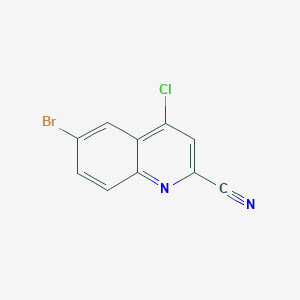

6-Bromo-4-chloroquinoline-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

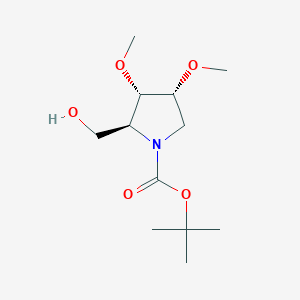

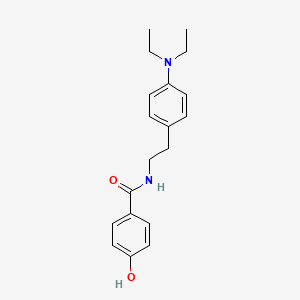

6-Bromo-4-chloroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4BrClN2 . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

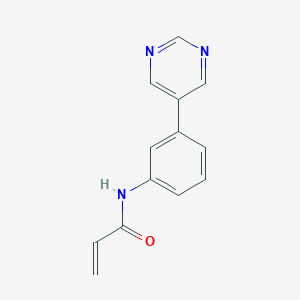

The molecular structure of 6-Bromo-4-chloroquinoline-2-carbonitrile consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom substituted at the 6th position and a chlorine atom at the 4th position of the quinoline ring. The 2nd position of the ring is substituted with a carbonitrile group .Physical And Chemical Properties Analysis

6-Bromo-4-chloroquinoline-2-carbonitrile is a solid substance . It has a molecular weight of 267.51 . The InChI code for this compound is 1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H .科学的研究の応用

Optoelectronic and Charge Transport Properties

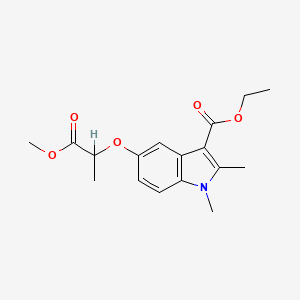

A study focusing on hydroquinoline derivatives, including related compounds, explored their structural, electronic, optical, and charge transport properties using density functional theory (DFT). This research found that compounds similar to 6-Bromo-4-chloroquinoline-2-carbonitrile exhibit efficient multifunctional material characteristics due to their favorable electronic structures and potential for better hole transport tendency, indicating applications in optoelectronic devices and materials science (Irfan et al., 2020).

Synthesis of Heterocyclic Compounds

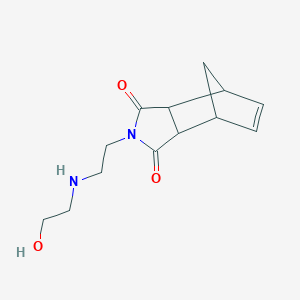

Another significant application involves the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles through the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile. This process highlights the compound's role in the development of novel heterocyclic structures, potentially useful in pharmaceuticals and organic materials (Kobayashi et al., 2015).

Antitumor Activities

Research on novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, related to 6-Bromo-4-chloroquinoline-2-carbonitrile, demonstrated antitumor activities against various human tumor cell lines. This suggests the potential therapeutic applications of such compounds in cancer treatment (El-Agrody et al., 2012).

Chemical Transformations and Synthesis

The chemical reactivity of compounds structurally related to 6-Bromo-4-chloroquinoline-2-carbonitrile was explored, showing a variety of nucleophilic conditions leading to the formation of diverse heterocyclic systems. This indicates the compound's utility in synthetic organic chemistry for generating new molecules with potential biological activities (Ibrahim & El-Gohary, 2016).

Molecular Inclusion and Packing Properties

Studies on chloro-substituted diquinoline dibromides, closely related to the target compound, have shown their ability to form versatile lattice inclusion compounds with different guest molecules. This reveals their potential application in crystal engineering and the development of new materials for molecular recognition and encapsulation processes (Ashmore et al., 2007).

作用機序

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

特性

IUPAC Name |

6-bromo-4-chloroquinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJYCKMJNBYSAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=C2C=C1Br)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloroquinoline-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)